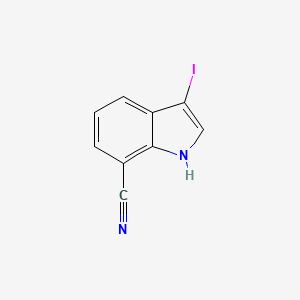
3-iodo-1H-indole-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-1H-indole-7-carbonitrile is a compound with the CAS Number: 2170826-58-9 . It has a molecular weight of 268.06 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the title compound 7-Iodo-1H-indole-3-carbonitrile was prepared by a Friedel–Crafts acylation-oxime synthesis-decarboxylation/dehydration sequence starting from commercially available 7-iodoindole .Molecular Structure Analysis
The InChI Code for this compound is1S/C9H5IN2/c10-8-5-12-9-6 (4-11)2-1-3-7 (8)9/h1-3,5,12H . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Functionalization
Research on indole derivatives, including 3-iodo-1H-indole-7-carbonitrile, focuses significantly on their synthesis and functionalization for various applications in organic chemistry. An approach described by Hrizi et al. (2021) highlights the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions, demonstrating the reactivity of indole derivatives with iodine at position 3 using cross-coupling reactions such as Sonogashira, Suzuki–Miyaura, Stille, and Heck, producing a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles (Hrizi et al., 2021). This method represents a significant step in the functionalization of indole derivatives for pharmaceutical and material science applications.
Chemical Transformations
The versatility of indole derivatives extends to their ability to undergo various chemical transformations. The work by Pan et al. (2013) on the copper-mediated C2-cyanation of indoles using acetonitrile showcases an innovative method for introducing the cyano group at the C2 position of indoles, providing a novel route for the synthesis of indole-2-carbonitriles. This method utilizes acetonitrile as a "nonmetallic" cyanide source through sequential C-C and C-H bond cleavages, highlighting the potential of indole derivatives in synthetic organic chemistry (Pan et al., 2013).
Advanced Synthetic Applications
The development of novel synthetic methods for indole derivatives is crucial for advancing the synthesis of complex natural products. Intramolecular dearomative oxidative coupling reactions of indoles, as detailed by Zi et al. (2015), serve as a unified strategy for the total synthesis of indoline alkaloids. This methodology emphasizes the creation of quaternary stereocenters and the assembly of complicated polycyclic ring systems, demonstrating the importance of indole derivatives in the synthesis of biologically active natural products (Zi et al., 2015).
Nucleophilic Reactivities and Catalysis
The study of the nucleophilic reactivities of indoles, including reactions with benzhydryl cations, reveals insights into the electronic properties and reactivity patterns of indole derivatives. Lakhdar et al. (2006) investigated the kinetics of coupling reactions of indole and its derivatives with reference benzhydryl cations, providing valuable information on the nucleophilicity of indole structures. Such studies are essential for understanding the reactivity and potential catalytic applications of indole derivatives in organic synthesis (Lakhdar et al., 2006).
将来の方向性
特性
IUPAC Name |
3-iodo-1H-indole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENBFMERQCASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2691713.png)
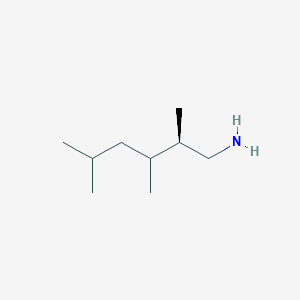

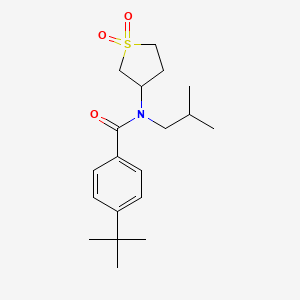
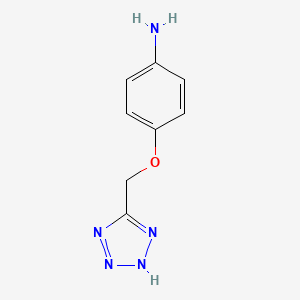
![N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2691721.png)
![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)
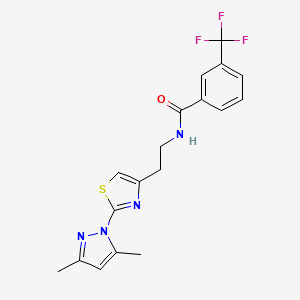
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)
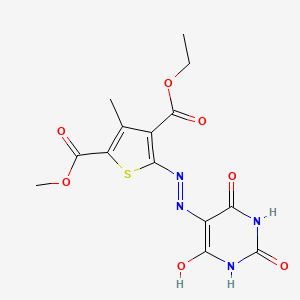
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2691733.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2691734.png)

